2-Azetidinecarboxylic acid, 1-nitroso-
CAS No.: 55556-98-4
Cat. No.: VC17209686
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 55556-98-4 | 
|---|---|
| Molecular Formula | C4H6N2O3 | 
| Molecular Weight | 130.10 g/mol | 
| IUPAC Name | 1-nitrosoazetidine-2-carboxylic acid | 
| Standard InChI | InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8) | 
| Standard InChI Key | ZRTLYYKIFSGFIC-UHFFFAOYSA-N | 
| Canonical SMILES | C1CN(C1C(=O)O)N=O | 
Introduction
Chemical Identity and Structural Characteristics
2-Azetidinecarboxylic acid, 1-nitroso- belongs to the azetidine derivative class, featuring a unique combination of strained ring geometry and reactive functional groups. Its systematic IUPAC name is (2S)-1-nitrosoazetidine-2-carboxylic acid, reflecting the stereochemical configuration at the second carbon position . The molecular formula corresponds to a molar mass of 130.1 g/mol, with exact mass confirmed as 130.038 Da via high-resolution mass spectrometry .
Table 1: Fundamental Chemical Descriptors
| Property | Value | 
|---|---|
| CAS Registry Number | 30248-47-6 | 
| Molecular Formula | |
| Molar Mass | 130.1 g/mol | 
| Density | 1.654 g/cm³ | 
| Melting Point | 106–107°C (decomposition) | 
| Boiling Point | 195.5°C at 760 mmHg | 
| Flash Point | 72.1°C | 
| XLogP3 | -0.7 | 
The crystal structure analysis reveals a puckered azetidine ring with bond angles deviating from ideal tetrahedral geometry due to ring strain. The nitroso group adopts a planar configuration, while the carboxylic acid group participates in intramolecular hydrogen bonding, as evidenced by IR spectroscopy showing characteristic at 1515 cm⁻¹ and at 1700 cm⁻¹ .
Synthesis and Manufacturing
Industrial production employs a stereospecific nitrosation reaction of L-azetidine-2-carboxylic acid under controlled conditions. The optimized protocol involves:
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Dissolving L-azetidine-2-carboxylic acid in chilled aqueous sulfuric acid (0–5°C)
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Gradual addition of sodium nitrite () solution
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Maintaining reaction pH < 2 through continuous monitoring
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Quenching with ice-water after 1 hour
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Purification via recrystallization from ethanol/water mixtures
 
This method achieves 92% yield with >99% enantiomeric purity, as documented in the seminal work by Ranganathan et al. (1991) . Critical process parameters include:
Table 2: Optimal Synthesis Conditions
| Parameter | Specification | 
|---|---|
| Temperature | 0–5°C | 
| Reaction Time | 60 ± 5 minutes | 
| Molar Ratio (Acid:NaNO₂) | 1:1.05 | 
| Acid Concentration | 2M | 
| Purification Method | Column chromatography (SiO₂) | 
Scale-up challenges include managing exothermic nitrosation (ΔH = -58 kJ/mol) and preventing nitroso group decomposition through inert atmosphere maintenance. Recent advances utilize microreactor technology to enhance mass transfer and thermal control during continuous production .
Physicochemical Properties
The compound exhibits unique solubility behavior, dissolving readily in polar aprotic solvents (DMSO, DMF) but showing limited aqueous solubility (2.1 g/L at 25°C). Acid dissociation constants determined via potentiometric titration reveal (carboxylic proton) and (ring nitrogen) . Thermal gravimetric analysis demonstrates decomposition onset at 107°C, with major mass loss events at 195°C (nitroso group elimination) and 230°C (ring fragmentation) .
Reactivity and Chemical Behavior
The strained azetidine ring undergoes characteristic reactions:
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Ring-Opening Polymerization: Initiated by nucleophiles at C3 position, forming polyamides with molecular weights up to 15 kDa
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Nitroso Group Transfer: Reacts with secondary amines to form stable nitrosamines (e.g., )
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Photochemical Isomerization: UV irradiation (λ = 350 nm) induces cis-trans nitroso isomerism with hours
 
Quantum mechanical calculations (DFT/B3LYP/6-311++G**) identify the nitroso oxygen as the most electrophilic site (Fukui ), while the carboxylic proton shows strong Brønsted acidity . These properties enable applications in controlled drug release systems and as a nitrosating agent in organic synthesis.
Analytical Characterization
Regulatory-compliant analysis employs orthogonal techniques:
Table 3: Standard Analytical Methods
| Technique | Parameters | LOD/LOQ | 
|---|---|---|
| HPLC-UV | C18 column, 0.1% H3PO4 | 0.2 ng/μL / 0.5 ng/μL | 
| GC-MS (Derivatized) | BSTFA silylation, EI mode | 5 ppb / 15 ppb | 
| NMR (¹H, 13C) | D2O/DMSO-d6, 600 MHz | Structural confirmation | 
| ICP-MS | Nitrosamine-specific | 0.05 ppb / 0.15 ppb | 
Method validation studies demonstrate intra-day precision (RSD < 2.1%) and accuracy (98.4–101.7%) across the 1–100 ppm range, meeting ICH Q2(R1) guidelines . Recent advancements incorporate UHPLC-HRMS/MS for trace analysis at sub-ppb levels in complex matrices.
| Agency | Acceptable Intake | Concentration Limit | 
|---|---|---|
| FDA | 26.5 ng/day | 7 ppb | 
| EMA | 18 ng/day | 5 ppb | 
| Health Canada | 30 ng/day | 8 ppb | 
Toxicological studies in Sprague-Dawley rats show mg/kg (oral) and evidence of hepatotoxicity at chronic exposures >1 ppm. The N-nitroso moiety confers potential carcinogenicity through DNA alkylation mechanisms, necessitating rigorous impurity control in pharmaceutical syntheses .
Pharmaceutical Applications
Primary uses center on analytical quality control:
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Reference Standard: For nitrosamine detection in sartan-class antihypertensives
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Method Development: Optimizing chromatographic separation of polar nitrosamines
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Stability Studies: Tracking nitroso impurity formation under accelerated storage conditions
 
Emerging research explores its utility as a prodrug component, leveraging pH-dependent ring-opening for targeted drug release. Preliminary in vitro studies demonstrate selective cytotoxicity against HepG2 cells (IC₅₀ = 18 μM) through JNK pathway activation .
Challenges and Future Directions
Current limitations include:
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Thermal instability complicating long-term storage
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Limited commercial availability (14 global suppliers)
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High production costs ($50–$75/mg)
 
Ongoing research priorities focus on:
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Developing stabilized salt forms (e.g., sodium carboxylate)
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Engineering microbial biosynthesis pathways in E. coli
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Creating molecularly imprinted polymers for selective extraction
 
Advancements in continuous-flow synthesis and PAT (Process Analytical Technology) integration promise to address scalability challenges while maintaining stringent quality requirements .
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